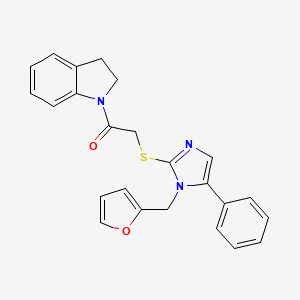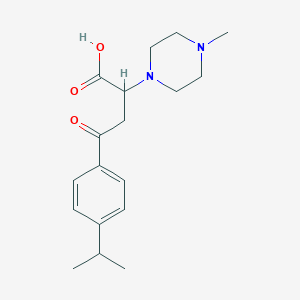
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid, also known as IPPB, is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic compound that belongs to the family of piperazine derivatives, which have been widely studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Wastewater Treatment in Pesticide Industry
The production of pesticides generates wastewater containing toxic pollutants, among which derivatives similar to the chemical structure of 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid might be found. Studies have demonstrated that biological processes and granular activated carbon can remove up to 80-90% of these compounds, suggesting a potential application in creating high-quality effluent from pesticide industry wastewater (Goodwin et al., 2018).
Environmental Fate of DDT Isomers
Research on the environmental fate of DDT isomers, which shares the aspect of chemical transformation similar to the subject compound, highlights the importance of understanding how such compounds degrade or persist in the environment. This knowledge can inform the development of strategies to mitigate the impact of toxic compounds on ecosystems (Ricking & Schwarzbauer, 2012).
Herbicide Toxicity and Scientometric Analysis
A scientometric review on 2,4-D herbicide toxicity provides insights into the research trends and gaps regarding the toxicology of herbicides, including compounds with structural similarities to 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid. This analysis can guide future research efforts and improve understanding of the ecological and health impacts of such compounds (Zuanazzi et al., 2020).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) studies demonstrate the diverse biological and pharmacological effects of phenolic compounds, which include antioxidant, anti-inflammatory, and neuroprotective activities. Given the structural complexity and functional groups in 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid, similar pharmacological applications might be explored, leveraging its potential in drug development and therapeutic interventions (Naveed et al., 2018).
Sorption to Soil and Organic Matter
Understanding the sorption behavior of phenoxy herbicides to soil and organic matter is critical for assessing the environmental mobility and persistence of similar compounds. This knowledge can guide the development of remediation strategies for soils contaminated with structurally related chemicals (Werner et al., 2012).
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)14-4-6-15(7-5-14)17(21)12-16(18(22)23)20-10-8-19(3)9-11-20/h4-7,13,16H,8-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDASKCFWSNUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


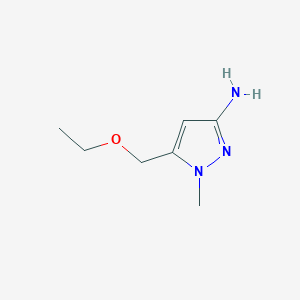
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol](/img/structure/B2800217.png)

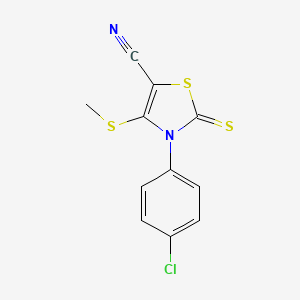
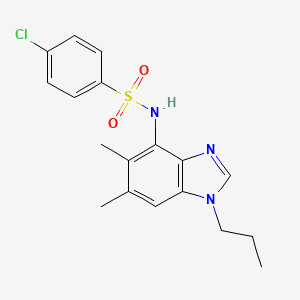
![N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester](/img/structure/B2800225.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide](/img/structure/B2800228.png)

